In Vivo AML Xenograft Tumor Growth Inhibition by SC-203048 in Combination Therapy
In a THP-1 human AML xenograft model using athymic BALB/c nude mice, SC-203048 was administered at a dose of 10 μg/kg every second day for 7 doses. The combination of SC-203048 with the NF-κB inhibitor parthenolide (PTL) resulted in strong tumor growth inhibition, with significantly decreased expression of FLT3, p65, cyclin D1, and Bcl-2, and notably increased expression of the nuclear corepressor SMRT [1]. This in vivo efficacy evidence is specific to the SC-203048 compound and cannot be assumed for other thiophene-3-carboxylate analogs or alternative FLT3 inhibitor chemotypes such as quizartinib or gilteritinib, which have different pharmacokinetic profiles and binding modes [2].
| Evidence Dimension | In vivo tumor growth inhibition in AML xenograft model |
|---|---|
| Target Compound Data | SC-203048 10 μg/kg (7 doses, every 2nd day) in combination with parthenolide: strong tumor growth inhibition, decreased FLT3/p65/cyclin D1/Bcl-2 expression, increased SMRT expression |
| Comparator Or Baseline | Vehicle control (baseline); single-agent parthenolide; no direct head-to-head data against alternative FLT3 inhibitors in this study |
| Quantified Difference | Qualitative demonstration of synergism between FLT3 and NF-κB inhibition; specific molecular marker modulation (FLT3, p65, cyclin D1, Bcl-2 decrease; SMRT increase) observed only in the combination group |
| Conditions | Human THP-1 AML cells xenografted in athymic BALB/c nude mice; SC-203048 dosed at 10 μg/kg i.p. every 2nd day for 7 doses |
Why This Matters
This in vivo evidence establishes SC-203048 as a tool compound for FLT3/NF-κB synergy studies in AML, providing a specific dosing regimen and biomarker panel that cannot be directly extrapolated to other FLT3 inhibitors without revalidation.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. PMID: 21928377. View Source
- [2] Pharmaceuticals (Basel). 2020 Aug 14;13(8):194. Table 1: FLT3 selective inhibitor SC-203048 in human THP-1 in athymic BALB/c nude mice (10 μg/kg 7x each 2nd day). PMC7466132. View Source
